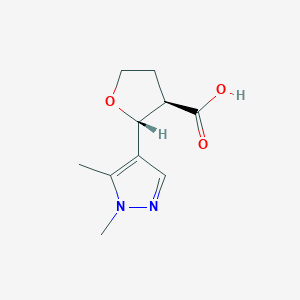
Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of racemic compounds can be elucidated using techniques such as X-ray crystallography. For example, the structural elucidation of rac-2-bromo-3-methylbutyric acid reveals insights into hydrogen bonding motifs, packing modes, and preferred conformations in the solid state . The crystal structures of racemic and enantiopure forms can differ, as seen in the denser packing of the racemic form compared to its enantiopure counterpart . These findings are crucial for understanding the molecular structure of racemic compounds, including the one of interest.
Chemical Reactions Analysis
The reactivity of racemic compounds can be influenced by their molecular structure. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar racemic compounds. For example, the thermolysis of 4-methylene-1,3-dioxolanes leads to the formation of rac-4,5,6,7-tetrahydro-3,5-dimethyl-1-benzofuran and its isomers . Understanding the reactivity of these compounds can provide insights into potential reactions that "Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of racemic compounds are influenced by their molecular structures and intermolecular interactions. For instance, the crystal structure analysis of racemic compounds can reveal the presence of intermolecular hydrogen bonds and π-π interactions, which are important for the stability and properties of the solid-state form . These interactions can affect the melting point, solubility, and other physical properties relevant to the compound's applications.
Applications De Recherche Scientifique
Structural Elucidation and Synthesis
- Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, similar in structural complexity to the compound , reveal insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, which are essential for understanding the physical and chemical properties of such compounds (Seidel et al., 2020).
- Synthesis of Analogs : Studies on the synthesis and kinetic resolution of compounds bearing a pyrazolyl group, similar to the one mentioned, highlight the importance of these processes in producing enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals (Barz et al., 1996).
Chemical Interactions and Properties
- Intramolecular Interactions : Research on the intramolecular valence and spin interaction in diastereomers of complexes can provide insights into the electronic and magnetic properties of compounds, which could be relevant for materials science and molecular electronics (Kumbhakar et al., 2008).
- Chiral Phosphines for Catalysis : The development and application of chiral phosphines derived from similar structural frameworks show the impact of such compounds in catalyzing asymmetric syntheses, a key area in the production of optically active pharmaceuticals and agrochemicals (Clark & Landis, 2003).
Propriétés
IUPAC Name |
(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBYFNQNRYQDRM-VXNVDRBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

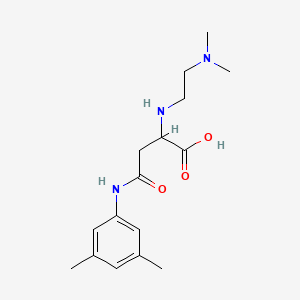


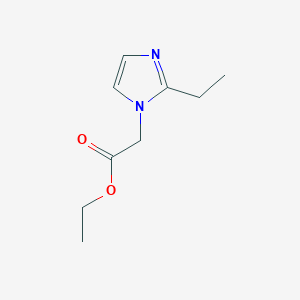
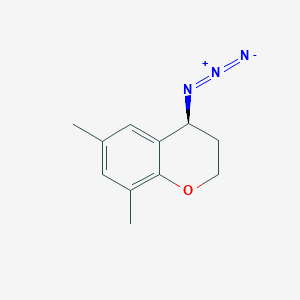
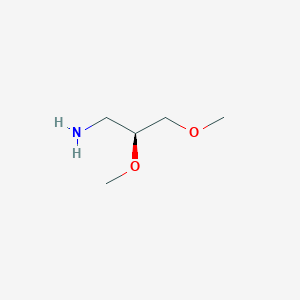
![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)
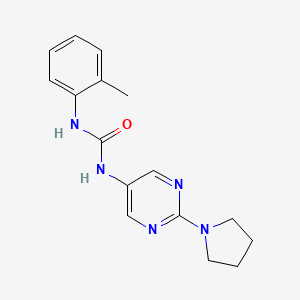
![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)
![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)
![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)